LY113174 vs. LY56110: Reduced Liability for Hepatic Enzyme Induction
The primary differentiation of LY113174 lies in its improved safety pharmacology profile relative to its predecessor, LY56110. While both are potent aromatase inhibitors, LY113174 was specifically designed to overcome the unacceptable enzyme induction profile of LY56110. The core evidence demonstrates that LY113174 is 'far less potent than LY56110 with respect to induction of hepatic microsomal enzymes' [1]. This reduction in off-target liver enzyme induction is a critical parameter for in vivo studies.
| Evidence Dimension | Potency for induction of hepatic microsomal enzymes |
|---|---|
| Target Compound Data | Far less potent |
| Comparator Or Baseline | LY56110 (in vivo rat model) |
| Quantified Difference | Qualitatively described as 'far less potent'; no specific fold-difference is provided in the primary source. |
| Conditions | In vivo rodent studies (exact model not fully detailed in the abstract). |
Why This Matters
For procurement, this means LY113174 is the correct tool for in vivo studies where confounding effects on hepatic drug metabolism and potential toxicity (e.g., CYP induction) must be minimized to accurately interpret results.
- [1] Hirsch, K. S., Jones, C. D., Lindstrom, T. D., Stamm, N. B., Sutton, G. P., Taylor, H. M., & Weaver, D. E. (1987). Discovery and development of a novel class of nonsteroidal aromatase inhibitors. Steroids, 50(1–3), 201–217. View Source
